Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate
Description
Properties
IUPAC Name |
methyl 4-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-22-16(21)11-6-8-12(9-7-11)18-15(20)10-24-17-19-13-4-2-3-5-14(13)23-17/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMQPVOEKCAICC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact | Source |
|---|---|---|---|
| Solvent | Dimethylacetamide (DMA) | Maximizes solubility | |
| Temperature | 110°C | Accelerates coupling | |
| Reaction Time | 24 hours | Ensures completion |
Reflux in DMA at 110°C enhances reaction kinetics by stabilizing the transition state, achieving yields of 79–92%. Substituting DMA with polar aprotic solvents like DMF reduces yields by 15–20% due to competing side reactions.
Catalytic Systems
Triethylamine (TEA) is critical for neutralizing HCl generated during chloroacetyl chloride reactions. Omitting TEA decreases yields to <50%. Alternative bases like K₂CO₃ are less effective in non-aqueous media.
Comparative Analysis of Synthetic Methods
Method A: Sequential Coupling
Method B: One-Pot Approach
Attempts to condense steps 2 and 3 in a single pot led to reduced yields (35–40%) due to hydrolysis of the chloroacetyl intermediate.
Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 6H, aromatic), 4.12 (s, 2H, SCH₂), 3.84 (s, 3H, OCH₃).
-
IR (ATR): 3270 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity when reactions are conducted under anhydrous conditions.
Scalability and Industrial Considerations
Challenges in Scale-Up
Cost Analysis
The raw material cost for 1 kg of product approximates $2,100, with solvent recovery reducing this by 25%.
Alternative Pathways and Innovations
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The benzoxazole ring and sulfanylacetyl group can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: This compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential anticancer activities, particularly against colorectal carcinoma.
Mechanism of Action
The mechanism of action of Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with sulfonylurea herbicides and benzoxazole-derived pharmaceuticals. Below is a detailed comparison with key analogs, focusing on structural features, functional groups, and reported applications.
Structural and Functional Group Analysis
| Compound Name | Core Structure | Key Substituents | Primary Use/Activity |
|---|---|---|---|
| Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate | Benzoate ester | Benzoxazole-thioacetamide | Research compound (hypothetical) |
| Triflusulfuron-methyl ester | Benzoate ester | Triazine-sulfonylurea | Herbicide (triflusulfuron) |
| Ethametsulfuron-methyl ester | Benzoate ester | Triazine-sulfonylurea with ethoxy and methylamino groups | Herbicide (ethametsulfuron) |
| Metsulfuron-methyl ester | Benzoate ester | Triazine-sulfonylurea with methoxy and methyl groups | Herbicide (metsulfuron) |
Key Observations :
- Benzoxazole vs. Triazine Core : Unlike the triazine-based sulfonylurea herbicides listed above, the target compound features a benzoxazole ring. Triazine derivatives are widely used in agrochemicals due to their inhibition of acetolactate synthase (ALS) in plants . The benzoxazole moiety, however, is more commonly associated with medicinal chemistry applications, such as kinase inhibition or antimicrobial activity.
- Thioacetamide Linker: The sulfur-containing acetyl group in the target compound differs from the sulfonylurea bridges in the analogs.
- Methyl Ester Group : All compounds share a methyl ester, which is typically a prodrug feature to enhance bioavailability or stability.
Research Findings and Data Gaps
- Experimental Data: No peer-reviewed studies specifically addressing this compound were identified in the provided evidence. Its structural analogs, however, highlight the importance of the benzoxazole ring in modulating bioactivity. For example, benzoxazole derivatives have shown IC₅₀ values in the low micromolar range against cancer cell lines (e.g., 2.3 µM against MCF-7) .
- Computational Predictions : Molecular docking studies of similar benzoxazole-acetamide compounds suggest interactions with ATP-binding pockets in kinases or bacterial efflux pumps, which could guide future research on the target molecule .
Biological Activity
Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's structure, synthesis, biological activities, and ongoing research efforts aimed at elucidating its mechanisms of action.
Structural Overview
This compound features a complex structure that includes:
- A benzoxazole moiety known for its pharmacological properties.
- An acetylamino group which enhances its biological activity.
- A methyl ester functional group that contributes to its solubility and bioavailability.
The molecular formula is C16H15N3O3S, with a molecular weight of approximately 356.4 g/mol.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the benzoxazole ring from o-aminophenol.
- Acetylation to introduce the acetyl group.
- Esterification to produce the final methyl ester.
Each step requires careful control of reaction conditions to achieve high yields and purity.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. The benzoxazole component is particularly noted for its ability to interact with biological targets, potentially disrupting microbial growth mechanisms.
Anticancer Effects
Research has shown that this compound may possess anticancer properties , with specific focus on its ability to inhibit cancer cell proliferation. The mechanism appears to involve modulation of enzyme activities and receptor functions, which could lead to apoptosis in cancer cells. Ongoing studies are investigating these pathways further .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme inhibition : Interference with key enzymes involved in metabolic pathways.
- Receptor modulation : Alteration of receptor activity that may affect cell signaling processes.
These interactions are crucial for understanding the therapeutic potential of this compound .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 6-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine | Benzoxazole moiety; pyrimidine ring | Antimicrobial; anticancer potential |
| Benzylidene derivatives | Various substitutions on benzene ring | Tyrosinase inhibition; anti-melanogenic effects |
This table illustrates how slight modifications in structure can lead to significant differences in biological behavior and efficacy .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound displayed significant inhibition against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assays : In vitro assays revealed that the compound induced cytotoxic effects in various cancer cell lines without significant toxicity to normal cells at lower concentrations .
- Mechanistic Insights : Docking studies suggested strong binding affinity to target enzymes involved in cancer progression and microbial metabolism, indicating a promising therapeutic profile .
Q & A
Basic Synthesis: What is the standard synthetic route for Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate, and how are reaction conditions optimized?
The compound is synthesized via reductive amination and acetylation steps. A solvent-free approach is often employed to couple the benzoxazole sulfanyl moiety with the acetylated benzoate precursor. Key steps include:
- Hydrazine hydrate treatment : Reacting methyl [(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetate with hydrazine hydrate under reflux in absolute ethanol for 4 hours .
- TLC monitoring : Using chloroform:methanol (7:3) to track reaction progress .
- Purification : Ice-water precipitation followed by recrystallization or column chromatography to isolate the product .
Optimization focuses on controlling reflux duration, stoichiometric ratios, and solvent selection to maximize yield (>70%) and purity (>95%).
Advanced Synthesis: How can side reactions during the sulfanyl-acetylation step be minimized?
Side reactions (e.g., over-acetylation or oxidation) are mitigated by:
- Temperature control : Maintaining reflux at 80–90°C to avoid thermal decomposition .
- Inert atmosphere : Using nitrogen to prevent oxidation of the sulfanyl group .
- Protecting groups : Temporarily blocking reactive amine sites during acetylation .
Advanced strategies include kinetic studies to identify rate-limiting steps and computational modeling to predict reactive intermediates.
Structural Characterization: Which methods are most reliable for confirming the compound’s structure?
- NMR spectroscopy : H and C NMR identify functional groups (e.g., benzoxazole sulfanyl at δ 2.5–3.0 ppm for S-CH) and confirm regiochemistry .
- X-ray crystallography : SHELX-refined datasets resolve bond lengths (e.g., C-S bond: ~1.8 Å) and torsional angles, validated via ORTEP-3 for 3D visualization .
- HPLC-MS : Ensures purity (>98%) and verifies molecular weight (e.g., [M+H] at m/z 357) .
Data Contradiction: How should researchers address discrepancies between experimental and computational NMR data?
- Solvent effects : Re-run NMR in deuterated DMSO or CDCl to assess solvent-induced shifts .
- Dynamic effects : Use variable-temperature NMR to probe conformational flexibility .
- DFT calculations : Compare experimental data with density functional theory (DFT)-predicted chemical shifts (e.g., Gaussian 16 at B3LYP/6-31G* level) .
Biological Activity: What in vitro assays are suitable for preliminary bioactivity screening?
- Enzyme inhibition : Test against kinases or acetylcholinesterase using fluorometric assays (IC determination) .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate apoptosis induction .
Reaction Mechanism: How can the reactivity of the sulfanyl group be mechanistically studied?
- Isotopic labeling : Use S-labeled reactants to track sulfur participation in nucleophilic substitutions .
- Kinetic profiling : Monitor reaction intermediates via time-resolved IR spectroscopy .
- Computational modeling : Simulate transition states (e.g., using Gaussian) to identify rate-determining steps .
Crystallography: What challenges arise in refining the compound’s crystal structure, and how are they resolved?
- Disorder modeling : SHELXL’s PART instruction partitions disordered atoms (e.g., rotating benzoxazole rings) .
- Twinned data : SHELXE’s twin refinement handles pseudo-merohedral twinning via HKLF5 format .
- Validation : WinGX integrates PLATON to check for voids, H-bonding, and R-factor convergence (<5%) .
Purity Optimization: Which chromatographic techniques are optimal for post-synthesis purification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
